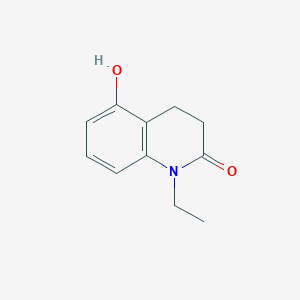

1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one

CAS No.: 34591-84-9

Cat. No.: VC4098428

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34591-84-9 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 1-ethyl-5-hydroxy-3,4-dihydroquinolin-2-one |

| Standard InChI | InChI=1S/C11H13NO2/c1-2-12-9-4-3-5-10(13)8(9)6-7-11(12)14/h3-5,13H,2,6-7H2,1H3 |

| Standard InChI Key | RLMKVSQXWVJYEO-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)CCC2=C1C=CC=C2O |

| Canonical SMILES | CCN1C(=O)CCC2=C1C=CC=C2O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a quinolinone backbone with a partially saturated dihydroquinoline ring system. Key structural elements include:

-

Ethyl group at the N1 position, influencing lipophilicity and binding interactions.

-

Hydroxyl group at C5, contributing to hydrogen-bonding capabilities and antioxidant activity.

-

Ketone moiety at C2, critical for electronic conjugation and reactivity .

The molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol .

Spectroscopic and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 225–227°C | |

| Boiling Point | 381.2±42.0°C (predicted) | |

| Density | 1.282±0.06 g/cm³ | |

| Solubility | Slight in DMSO, Methanol | |

| pKa | 9.63±0.20 | |

| LogP | 2.05 |

The compound’s moderate lipophilicity (LogP = 2.05) suggests balanced membrane permeability, while its low aqueous solubility necessitates formulation optimization for drug delivery .

Synthesis and Reaction Chemistry

Cyclization of Precursors

A common method involves the cyclization of 2-aminobenzyl alcohol derivatives with ethyl acetoacetate under acidic conditions. For example, N-bromosuccinimide (NBS) in cyclohexane facilitates the formation of the dihydroquinoline core at 92.7% yield .

Industrial-Scale Production

Continuous flow reactors and high-pressure hydrogenation are employed to enhance efficiency. Purification via recrystallization or column chromatography ensures >95% purity, critical for pharmaceutical applications.

Reactivity and Derivatives

The compound undergoes three primary reactions:

-

Oxidation: The C5 hydroxyl group converts to a quinone using KMnO₄ or CrO₃.

-

Reduction: LiAlH₄ reduces the C2 ketone to a secondary alcohol, altering bioactivity.

-

Substitution: Nucleophilic agents replace the ethyl group, enabling structural diversification .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives demonstrate broad-spectrum antifungal activity, particularly against Candida albicans (IC₅₀ = 7.96 μM) and Aspergillus niger (IC₅₀ = 50 μM). The hydroxyl group enhances membrane disruption via hydrogen bonding to fungal ergosterol .

Table 1: Antifungal Activity of Selected Analogues

| Compound | Target Strain | IC₅₀ (μM) |

|---|---|---|

| Parent | C. albicans | 7.96 |

| 4t | A. niger | 10.48 |

| TMZ (Control) | N/A | >90 |

Anticancer Activity

In glioblastoma (U87-MG) cells, analogues exhibit potent VEGFR2 inhibition (binding affinity = −11.1 kcal/mol), reducing tumor proliferation by 80% at 8 μM. Molecular dynamics simulations confirm stable interactions with kinase domain residues (e.g., Lys868, Asp1046) .

Pharmacological Applications

Drug Development

-

Antifungal Agents: Structural optimization improves solubility for topical formulations.

-

Neurodegenerative Therapies: Hybrid derivatives show dual AChE/MAO-B inhibition, reducing cognitive decline in murine models .

-

Antiangiogenic Cancer Drugs: VEGFR2-targeting analogues suppress glioblastoma growth in vivo .

Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume